Pyrrolidine-2,5-dithione

Description

Contextualization of Pyrrolidine (B122466) and Thioimide Heterocycles in Modern Organic Synthesis

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their ring(s), are fundamental in organic synthesis, with applications spanning materials science, pharmaceuticals, and agriculture. wisdomlib.orgchim.itwikipedia.org Among these, pyrrolidines, five-membered nitrogen-containing saturated rings, are a prominent scaffold in medicinal chemistry due to their ability to explore pharmacophore space efficiently and contribute to molecular stereochemistry. nih.gov The pyrrolidine ring and its derivatives, such as pyrrolidine-2,5-diones, are key components in the development of novel bioactive compounds. nih.gov

Thioimides, which are structural analogs of imides where a sulfur atom replaces an oxygen atom, are versatile building blocks in heterocyclic chemistry. researchgate.netwikipedia.org This substitution of oxygen with sulfur alters the molecule's nucleophilicity and hydrogen bonding properties, which is significant for both chemical reactivity and non-covalent interactions. researchgate.net The transformation of amides to thioamides is a crucial process in organic synthesis, often employing reagents like Lawesson's reagent or phosphorus pentasulfide. wikipedia.orgnih.gov Thioamides themselves serve as precursors for various heterocycles. wikipedia.org The photochemical reactions of thioimides, such as [2+2] cycloadditions, provide pathways for creating new carbon-carbon bonds and synthesizing complex nitrogen-containing heterocycles. clockss.org

Structural Aspects and Chemical Topology of Pyrrolidine-2,5-dithione within Cyclic Imide Systems

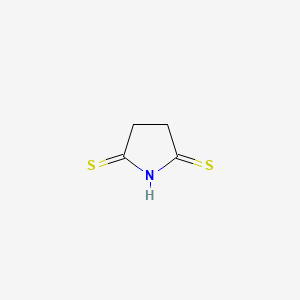

This compound is a heterocyclic compound featuring a five-membered pyrrolidine ring with two thione (C=S) groups at positions 2 and 5. biosynth.comchembk.comachemblock.com It is the dithio-analog of succinimide (B58015) (pyrrolidine-2,5-dione). wikipedia.orgnih.gov Cyclic imides are characterized by an imide functional group within a cyclic structure, typically containing two carbonyl groups attached to a nitrogen atom. cymitquimica.com These systems are known for their chemical stability and are important intermediates in organic synthesis and pharmaceutical chemistry. cymitquimica.comscirp.org

The core of thioamides, including the C(R)(N)(S) unit in this compound, is planar. wikipedia.org The substitution of carbonyl oxygen atoms with sulfur in the succinimide structure to form this compound leads to significant changes in its electronic and steric properties. The C=S bond is weaker and longer than the C=O bond, and the sulfur atom is a better nucleophile, influencing the compound's reactivity. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H5NS2 |

| Molar Mass | 131.22 g/mol |

| Melting Point | 106-108 °C |

| IUPAC Name | This compound |

| CAS Number | 13070-03-6 |

| This table was generated using data from multiple sources. biosynth.comchembk.comachemblock.com |

Historical Development and Current Research Significance of this compound

The study of thioamides dates back to the 1870s with the preparation of these compounds from amides using phosphorus sulfides. wikipedia.org The development of thionating agents like Lawesson's reagent has further facilitated their synthesis. wikipedia.orgnih.gov While the parent pyrrolidine-2,5-dione itself has specific applications, much of the recent research has focused on its derivatives. Pyrrolidine-2,5-dione derivatives are recognized as an important class of heterocyclic compounds with significant applications in both organic synthesis and medicinal chemistry. researchgate.net

Current research highlights the role of pyrrolidine-2,5-dione derivatives as potent anti-inflammatory agents by targeting enzymes like cyclooxygenases (COX) and lipoxygenase (LOX). ebi.ac.uknih.gov Furthermore, derivatives are being investigated as potential treatments for autoimmune diseases by inhibiting tumor necrosis factor-alpha (TNF-α). nih.gov The synthesis of substituted pyrrolidine-2,5-diones through methods like the Michael addition reaction is an active area of research for developing new therapeutic agents, including those with activity against Mycobacterium tuberculosis. ebi.ac.uknih.govnih.gov

Overview of Key Research Areas and Challenges in this compound Studies

A primary research focus is the synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives. The core structure is a versatile scaffold for creating compounds with a wide range of biological activities. nih.govmdpi.com For instance, research has been conducted on derivatives as potential antiseizure and antinociceptive agents. mdpi.com

A significant challenge in the broader field of thioamide chemistry, which is relevant to this compound, is managing the stability of these compounds during multi-step syntheses. chemrxiv.org Thioamides can be sensitive to both acidic and basic conditions, which can lead to side reactions like epimerization or degradation. sci-hub.senih.gov The synthesis of thioamidated peptides, for example, faces challenges that researchers are actively working to overcome through improved synthetic protocols and the use of protecting groups. chemrxiv.orgsci-hub.se Another challenge lies in the selective functionalization of the this compound ring to achieve the desired biological activity while minimizing off-target effects. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-2,5-dithione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXZKVJISOKIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=S)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574261 | |

| Record name | Pyrrolidine-2,5-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13070-03-6 | |

| Record name | Pyrrolidine-2,5-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrrolidine 2,5 Dithione and Its Derivatives

Direct Synthetic Routes to the Pyrrolidine-2,5-dithione Core

The construction of the this compound framework can be approached through two primary strategies: the formation of the heterocyclic ring system from acyclic precursors or the direct conversion of a pre-existing pyrrolidine-2,5-dione into its dithio analogue.

Cyclization Reactions for Ring Formation

The synthesis of the pyrrolidine (B122466) ring system often involves the cyclization of a linear precursor containing the requisite atoms. A common and well-established method for the synthesis of the related pyrrolidine-2,5-diones involves the reaction of maleic anhydride (B1165640) with a primary amine, which opens the anhydride ring to form a maleamic acid. Subsequent dehydration and cyclization, often facilitated by reagents like thionyl chloride (SOCl₂), yields the corresponding N-substituted succinimide (B58015). While this provides the dione (B5365651) precursor, direct cyclization to the dithione is less common.

However, alternative cyclization strategies have been reported for related sulfur-containing heterocycles. For instance, the reaction of dithiols with N-chlorosuccinimide has been shown to produce dithiosuccinimides. nih.gov This type of reaction, where the sulfur atoms are introduced into the linear precursor before cyclization, offers a potential direct route to the dithione core.

Tandem reactions, such as reductive cyclizations, also present a powerful tool for the synthesis of pyrrolidine rings. nih.gov Although not explicitly demonstrated for this compound, these one-pot procedures that form multiple bonds in a single sequence are an active area of research and could be adapted for the synthesis of this scaffold.

Thionation Strategies for Pyrrolidine-2,5-dione Precursors

The most direct and widely employed method for the synthesis of this compound is the thionation of its corresponding dione, pyrrolidine-2,5-dione (succinimide). This transformation involves the replacement of the two carbonyl oxygen atoms with sulfur atoms.

Lawesson's Reagent: The premier reagent for this type of thionation is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, commonly known as Lawesson's reagent. acs.orgsantiago-lab.com This reagent is highly effective for the conversion of a wide range of carbonyl compounds, including amides and lactams, into their corresponding thiocarbonyls. organic-chemistry.orgbeilstein-journals.org The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group to form a transient thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov A subsequent cycloreversion, driven by the formation of a stable P=O bond, results in the desired thiocarbonyl. organic-chemistry.org

The thionation of N-substituted succinimides with Lawesson's reagent is a plausible and efficient route to N-substituted pyrrolidine-2,5-dithiones. santiago-lab.combeilstein-journals.orgresearchgate.net The reaction is typically carried out by heating the succinimide with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. beilstein-journals.org

| Reactant (Succinimide) | Thionating Agent | Product (Dithiosuccinimide) | Reference |

| N-Alkyl/Aryl Succinimide | Lawesson's Reagent | N-Alkyl/Aryl this compound | santiago-lab.combeilstein-journals.orgresearchgate.net |

| Pyrrolidine-2,5-dione | Lawesson's Reagent | This compound | acs.orgsantiago-lab.com |

Other thionating agents, such as phosphorus pentasulfide (P₄S₁₀), can also be used, but they often require harsher reaction conditions and may lead to lower yields compared to Lawesson's reagent. nih.govresearchgate.net

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups at the nitrogen atom or the carbon atoms of the ring. These modifications are crucial for tuning the chemical and physical properties of the molecule.

N-Substitution Reactions (Alkylation, Arylation)

The nitrogen atom of the this compound ring is a key site for functionalization. The introduction of alkyl or aryl substituents can significantly impact the molecule's properties.

N-Alkylation: The N-alkylation of imides, including succinimide, is a well-developed transformation that can be readily applied to this compound. organic-chemistry.orgbeilstein-journals.org These reactions typically involve the deprotonation of the N-H bond with a base, followed by nucleophilic attack on an alkyl halide. Common bases used for this purpose include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). organic-chemistry.orgbeilstein-journals.org Mechanochemical methods, which involve solvent-free reactions in a ball mill, have also been shown to be effective for the N-alkylation of imides and offer a more environmentally friendly alternative. beilstein-journals.org Palladium-catalyzed N-alkylation reactions have also been reported, offering a versatile approach. rsc.org

N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through several methods, most notably copper-catalyzed and palladium-catalyzed cross-coupling reactions. The Chan-Lam-Evans reaction, which utilizes boronic acids as the aryl source in the presence of a copper catalyst, is a powerful tool for the N-arylation of amides and imides. organic-chemistry.orgbeilstein-journals.orgnih.gov Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed reaction, can be employed for the coupling of aryl halides with the this compound nitrogen. beilstein-journals.org

| Reaction Type | Reagents and Conditions | Substrate | Product | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃) | This compound | N-Alkylthis compound | organic-chemistry.orgbeilstein-journals.org |

| N-Arylation | Arylboronic acid, Copper catalyst (e.g., Cu(OAc)₂) | This compound | N-Arylthis compound | organic-chemistry.orgbeilstein-journals.org |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | This compound | N-Arylthis compound | beilstein-journals.org |

Introduction of Substituents at Carbon Ring Positions

Functionalization of the carbon backbone of the this compound ring, specifically at the C3 and C4 positions, allows for the introduction of a wide range of substituents, further diversifying the chemical space of these compounds.

One of the most effective methods for introducing substituents at the C3 position of the related succinimide ring is through a Michael addition reaction. acs.org This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as a maleimide (B117702). By analogy, it is conceivable that a similar strategy could be employed with a dithiosuccinimide precursor or that the substitution could be introduced prior to the thionation step. For instance, the synthesis of 3-heteryl substituted pyrrolidine-2,5-diones has been achieved via a catalytic Michael reaction. egrassbcollege.ac.in

The synthesis of 3-substituted isoxazoles through the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds also highlights a strategy for C-C bond formation that could potentially be adapted for the synthesis of C3-substituted pyrrolidine-2,5-dithiones. organic-chemistry.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science. The synthesis of chiral this compound derivatives can be approached by either starting from a chiral precursor or by employing a stereoselective reaction.

The use of biocatalysis, for example with ω-transaminases and monoamine oxidases, has been shown to be a powerful method for the regio- and stereoselective synthesis of chiral 2,5-disubstituted pyrrolidines. beilstein-journals.org Such enzymatic cascades could potentially be adapted for the synthesis of chiral dithione precursors.

Asymmetric catalytic methods are also at the forefront of stereoselective synthesis. encyclopedia.pub For instance, enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed to produce a range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. rsc.org This methodology could be applied to precursors of this compound. Furthermore, the synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been described, which have been used in enantioselective Michael additions. rsc.org These chiral scaffolds could serve as starting materials for the synthesis of chiral pyrrolidine-2,5-dithiones.

| Synthetic Approach | Key Features | Potential Application to this compound | Reference |

| Biocatalytic Cascade | Use of enzymes (e.g., transaminases, oxidases) for high enantio- and diastereoselectivity. | Synthesis of chiral precursors to this compound. | beilstein-journals.org |

| Asymmetric Catalysis | Enantioselective Pd-catalyzed α-arylation of N-Boc-pyrrolidine. | Synthesis of chiral 2-arylthis compound precursors. | rsc.org |

| Chiral Organocatalysis | Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. | Use of chiral pyrrolidine scaffolds as starting materials. | rsc.org |

Advanced Synthetic Techniques Applicable to this compound Systems

The synthesis of this compound and its derivatives benefits from a range of advanced organic chemistry methodologies. These techniques offer improvements in efficiency, selectivity, and substance scope compared to more traditional approaches. This section explores several key advanced synthetic strategies that have been or could be applied to the construction of these important heterocyclic systems.

Photochemical Cyclization Approaches

Photochemical reactions, particularly [2+2] cycloadditions, represent a powerful and efficient method for constructing cyclic systems. Thiomaleimides, which are precursors to or derivatives of this compound, are particularly well-suited for these transformations due to their photochemical reactivity. nih.gov When subjected to UV irradiation, thiomaleimides can undergo highly efficient [2+2] photocycloadditions with various olefins and alkynes, or dimerize. ucl.ac.uknih.gov

A significant advantage of using thiomaleimides in photochemical reactions is their bathochromic shift (redshifted absorbance) compared to standard maleimides. researchgate.net This allows for photoactivation using lower energy light (e.g., 365 nm), which can help to avoid unwanted side reactions and damage to sensitive functional groups within the molecule. nih.govresearchgate.net These reactions typically proceed with high regio- and stereoselectivity, preferentially forming exo head-to-head products, a result that can be predicted by frontier molecular orbital theory. nih.govresearchgate.net

The efficiency of these reactions is noteworthy, with some intermolecular [2+2] cycloadditions reaching completion in as little as five minutes. researchgate.net An intramolecular variation of this reaction has been developed, which notably reverses the typical stereochemical outcome to quantitatively produce endo adducts. rsc.orgrsc.org This intramolecular approach not only provides access to different stereoisomers but also demonstrates a tenfold increase in quantum yield, highlighting its efficiency. rsc.org This method was successfully applied to an antibody fragment, demonstrating its utility in complex biological settings. rsc.orgrsc.org

The photochemical reactivity of these compounds is not limited to cycloadditions. Depending on the substituents and reaction conditions, irradiation of related 2,5-dihydro-1H-pyrrole-2-thiones can lead to desulfurization to form pyrroles or reduction to yield pyrrolidine-2-thiones. rsc.org

| Precursor/Reactant(s) | Reaction Type | Conditions | Product(s) | Key Findings | Reference(s) |

| N-tethered bis-thiomaleimides | Intramolecular [2+2] photocycloaddition | 365 nm UV light | Endo cyclobutane (B1203170) adducts | Quantitative yield, reaction completes in 10-15 mins. Stereochemistry is inverted compared to intermolecular reactions. | rsc.org |

| Thiomaleimides and various olefins/alkynes | Intermolecular [2+2] photocycloaddition | UV irradiation | Exo head-to-head cyclobutane adducts | Highly efficient and selective. The resulting cyclobutanes render modifications irreversible to reductive conditions. | ucl.ac.uk |

| Thiomaleimides (general) | Dimerization / [2+2] cycloaddition | UV light | Dimeric head-to-head trans adducts | Thiomaleimides are photoactive and readily dimerize or react with alkenes. | ucl.ac.uknih.gov |

| 2,5-dihydro-1H-pyrrole-2-thiones | Desulfurization / Reduction | UV light, triethylamine | Pyrroles / Pyrrolidine-2-thiones | Product depends on the substituent on the nitrogen atom. | rsc.org |

Radical-Mediated Synthetic Pathways

Radical chemistry offers a unique set of transformations for the synthesis of complex molecules, including heterocyclic systems like pyrrolidine-2,5-diones. These pathways often proceed under mild conditions and can tolerate a wide variety of functional groups.

A notable example is the visible-light-mediated selenylation/cyclization of acrylimide derivatives with diselenides. rsc.org This method provides a mild and effective route to selenosubstituted pyrrolidine-2,5-diones. The reaction is initiated by visible light, which generates selenium radicals from the diselenide source. These radicals then participate in a cyclization reaction with the acrylimide substrate. A key advantage of this strategy is that it is metal-free and does not require any additives, simplifying the reaction setup and purification. rsc.org

More general radical cyclization strategies can also be envisioned for the construction of the pyrrolidine core. For instance, procedures have been developed for creating pyrrolidin-3-ones via the radical carbonylation/cyclization of organochalcogen precursors. diva-portal.org In these methods, a nitrogen-containing organochalcogen compound is treated with a radical initiator like azobisisobutyronitrile (AIBN) under a carbon monoxide atmosphere. This generates an acyl radical which then cyclizes to form the pyrrolidine ring. While this specific example yields a ketone, the principle could be adapted to precursors designed to yield the dithione structure by modifying the starting materials. The formation of the five-membered ring typically proceeds through a radical 5-exo-trig cyclization. nih.gov

| Precursor(s) | Radical Source/Initiator | Reaction Type | Product Type | Key Features | Reference(s) |

| Acrylimide derivatives, Diselenides | Visible Light | Selenylation/Cyclization | Selenosubstituted pyrrolidine-2,5-diones | Metal-free, no additives required, mild conditions. | rsc.org |

| Nitrogen analogues of γ-hydroxyalkyl phenyl chalcogenides | Tris(trimethylsilyl)silane (TTMSS), AIBN, Carbon Monoxide | Carbonylation/Cyclization | Pyrrolidin-3-ones | High-yield synthesis of the pyrrolidine core via an acyl radical intermediate. | diva-portal.org |

| General Alkenes with tethered amines | Copper catalyst, Ligands | 5-exo-trig cyclization | cis-Disubstituted pyrrolidines | Generates two stereocenters with excellent diastereoselectivity. | nih.gov |

Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. MCRs are prized for their high atom and step economy, operational simplicity, and ability to rapidly generate molecular diversity, making them ideal for creating libraries of compounds for drug discovery. researchgate.net

The pyrrolidine ring is a common target for MCRs. researchgate.netmdpi.com For the synthesis of pyrrolidine-2,5-dione derivatives, a notable MCR involves the Michael addition of ketones to N-substituted maleimides. ebi.ac.uk In a specific application, a three-component system comprising a ketone, an N-substituted maleimide, and an organocatalyst was used to synthesize various cycloalkyl, alkyl, and aryl carbonyl derivatives of pyrrolidine-2,5-dione. This approach highlights the ability of MCRs to efficiently assemble the core structure with appended diversity elements in a single step. ebi.ac.uk

The design of MCRs for pyrrolidine synthesis is often centered around the in-situ generation of reactive intermediates like azomethine ylides, which can then undergo [3+2] cycloaddition reactions with dipolarophiles. researchgate.netrsc.org Although not specifically reported for this compound, one could design an MCR where a thio-containing aldehyde, an amino acid, and a suitable dipolarophile react to form the desired dithione ring system. The versatility of MCRs allows for the incorporation of various functional groups and substrates, broadening their applicability in medicinal chemistry and materials science. researchgate.net

| Reaction Type | Components | Catalyst/Conditions | Product | Key Advantages | Reference(s) |

| Michael Addition | Ketones, N-substituted maleimides | Self-assembled three-component organocatalyst | N-substituted pyrrolidine-2,5-dione derivatives | Efficient one-pot synthesis of diverse derivatives. | ebi.ac.uk |

| 1,3-Dipolar Cycloaddition | 2H-chromene-3-carbaldehyde, Isatin, L-proline/pipecolinic acid | Ethanol, Conventional or Microwave heating | Spirooxindole pyrrolidine derivatives | One-pot, three-component synthesis of complex spiro-heterocycles. | rsc.org |

| General MCR | Aldehyde, Aminomalonate, Nitro-alkene | Not specified | Tetrasubstituted pyrrolidines | Highly diastereoselective three-component reaction. | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of Pyrrolidine 2,5 Dithione

Reactivity Profiles of the Dithione Functionalities

The two thione (C=S) groups in pyrrolidine-2,5-dithione are the primary sites of chemical reactivity. Their electronic properties and steric accessibility govern the course of nucleophilic and electrophilic attacks.

Nucleophilic Addition and Substitution Reactions

The carbon atoms of the dithione functionalities are electrophilic and thus susceptible to attack by nucleophiles. This reactivity is foundational to the construction of more complex molecular architectures.

Studies have shown that the carbonyl groups of related pyrrolidine-2,5-diones can undergo nucleophilic additions. evitachem.com While specific research on nucleophilic addition to the dithiocarbonyls of this compound is not extensively detailed in the provided results, the general principles of nucleophilic attack on thiones suggest that a variety of nucleophiles, including organometallic reagents and amines, could react at these sites. diva-portal.org The reaction of related pyrrolidine-2,5-diones with nucleophiles like amines is a key step in the synthesis of various derivatives. nih.gov For instance, the synthesis of 3-heteryl substituted pyrrolidine-2,5-diones has been achieved through a catalytic Michael reaction, which involves the nucleophilic addition of a heterocycle to a maleimide (B117702) derivative. nih.gov

Electrophilic Transformations

The sulfur atoms of the dithione groups possess lone pairs of electrons, rendering them nucleophilic and susceptible to attack by electrophiles. This reactivity can be harnessed for various transformations.

One notable example is the reaction of N-alkenyl substituted thioimides, including an N-3-alkenyl this compound system, which upon irradiation can lead to products derived from hydrogen atom transfer, indicating the involvement of the thione sulfur in radical or photo-excited processes. nih.gov Furthermore, the synthesis of sulfur-containing heterocycles can be achieved through electrophilic addition reactions of disulfur (B1233692) dichloride to related systems, suggesting that the sulfur atoms in this compound could undergo similar electrophilic attack. acs.org

Ring Transformation and Expansion Reactions

The this compound ring system can undergo transformations leading to the formation of different heterocyclic structures. These reactions often involve the initial reaction at the dithione functionalities followed by rearrangement or ring-opening and subsequent cyclization.

A documented example involves the ring transformation of pyrrolidine-enaminothiones, which are derivatives of this compound, into 4,5-dihydro-6H-thieno[2,3-c]azepines. nih.gov This transformation highlights the potential of the pyrrolidine-dithione scaffold to serve as a precursor for larger and more complex heterocyclic systems. Such ring transformations are valuable in generating diverse molecular frameworks for various applications.

Cycloaddition Chemistry Involving this compound

The dithione groups of this compound can participate in cycloaddition reactions, providing a powerful tool for the construction of fused and spirocyclic systems.

The photochemical behavior of an N-3-alkenyl this compound system has been studied, revealing that it can undergo a [2+2] cycloaddition reaction. nih.gov This intramolecular reaction between the thione group and the alkenyl side chain leads to the formation of a highly strained thietane (B1214591) ring. In a different context, the scandium triflate-catalyzed cycloaddition reaction of polycyclic 1,2-dithiolethiones with maleimides, which are structurally related to pyrrolidine-2,5-dione, has been described to form cis-fused dihydro biosynth.comnih.govdithiolo[4,5-c]pyrrole-4,6-dione rings. nih.govresearchgate.net This suggests that the double bonds within the this compound ring could potentially act as dienophiles in cycloaddition reactions. Furthermore, 1,3-dipolar cycloadditions are a classical method for synthesizing five-membered heterocycles like pyrrolidines. nih.gov

Studies on Tautomerism and Isomerization within this compound Systems

This compound can exist in different tautomeric forms due to the potential for proton migration between the nitrogen and sulfur atoms. The predominant tautomer can be influenced by factors such as the solvent and the presence of substituents.

This compound itself is a tautomeric form of pyrrolidinone. biosynth.com The thione-thiol tautomerism is a known phenomenon in related heterocyclic systems. science.gov For instance, studies on 2,5-disubstituted pyrroles have shown the existence of pyrrolidine (B122466) and pyrrole (B145914) tautomers, with the specific form being influenced by reaction conditions. rsc.org While direct studies on the tautomeric equilibrium of the parent this compound are not extensively covered, the principles of thione-thiol tautomerism suggest that it can exist in equilibrium with its thiol tautomers, 5-mercapto-3-pyrrolin-2-thione and 2,5-dimercaptopyrrole.

Radical Chemistry of this compound Analogues

The thione functionality can participate in radical reactions, either through initiation or by reacting with radical species.

Research on N-alkenyl substituted thioimides, including a this compound analogue, has shown that reaction with tributylstannane in the presence of AIBN (a radical initiator) leads to cyclized products derived from transient radical intermediates. nih.gov This indicates that the thione group can be involved in radical cyclization reactions. Additionally, N-sulfenylsuccinimides, which are related to this compound, have been used in the arylthiolation of arylamines and the oxysulfenylation of alkenes, reactions that can proceed through radical pathways. beilstein-journals.org

Spectroscopic and Diffraction Based Structural Characterization

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared Spectroscopy

The infrared spectrum of pyrrolidine-2,5-dithione would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent features would be the C=S (thione) stretching vibrations, which typically appear in the region of 1250-1050 cm⁻¹. The exact position of these bands can be influenced by the cyclic nature of the molecule and potential intermolecular interactions. Additionally, the N-H stretching vibration of the secondary amine within the pyrrolidine (B122466) ring would give rise to a band in the 3500-3300 cm⁻¹ region. The C-H stretching vibrations of the methylene (B1212753) groups are expected in the 3000-2850 cm⁻¹ range, while C-H bending vibrations would appear at lower wavenumbers.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Thione | C=S Stretch | 1250 - 1050 |

| Secondary Amine | N-H Stretch | 3500 - 3300 |

| Methylene | C-H Stretch | 3000 - 2850 |

| Methylene | C-H Bend | ~1465 |

| C-N Stretch | C-N Stretch | 1350 - 1280 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule and for probing its dynamic behavior.

One-Dimensional NMR (¹H, ¹³C)

The ¹H NMR spectrum of this compound is anticipated to be relatively simple. The two methylene groups (CH₂) in the five-membered ring are chemically equivalent and would be expected to produce a single signal, likely a singlet or a narrow multiplet, in the aliphatic region of the spectrum. The proton attached to the nitrogen atom (N-H) would appear as a broader signal, and its chemical shift could be sensitive to the solvent and concentration.

In the ¹³C NMR spectrum, two distinct signals are expected. The signal for the two equivalent methylene carbons would appear in the aliphatic region. The most characteristic signal would be that of the two equivalent thione (C=S) carbons. These are typically found at significantly downfield chemical shifts, often in the range of 200-220 ppm, which is a key indicator of the presence of a thiocarbonyl group. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Environment | Predicted Chemical Shift (ppm) |

| ¹H | -CH₂- | 2.5 - 3.5 |

| ¹H | -NH- | 7.0 - 9.0 (variable) |

| ¹³C | -CH₂- | 30 - 40 |

| ¹³C | -C=S | 200 - 220 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments from one-dimensional NMR and to gain further structural insights, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the N-H proton and the adjacent CH₂ protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate the ¹H signals of the methylene groups directly to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range couplings between protons and carbons. For instance, correlations between the N-H proton and the thione carbons (C=S), as well as between the methylene protons and the thione carbons, would firmly establish the cyclic structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms. In a small, relatively rigid molecule like this compound, NOESY could help to confirm the through-space relationships between the protons.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. emory.edu For this compound (C₄H₅NS₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 131.22 amu). nih.gov The presence of two sulfur atoms would give rise to a characteristic isotopic pattern for the molecular ion peak, with a notable [M+2]⁺ peak due to the natural abundance of the ³⁴S isotope.

Common fragmentation pathways in electron ionization mass spectrometry for such a molecule could involve the loss of small neutral molecules or radicals. arizona.edu Potential fragmentation could include the loss of a thioformyl (B1219250) radical (•CHS), a thioketene (B13734457) molecule (S=C=CH₂), or hydrogen sulfide (B99878) (H₂S). The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Identity |

| [C₄H₅NS₂]⁺ | ~131 | Molecular Ion |

| [C₃H₄NS]⁺ | ~86 | [M - CHS]⁺ |

| [C₂H₃N]⁺ | ~41 | [M - S₂ - C₂H₂]⁺ |

Electronic Absorption Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. msu.edu The thiocarbonyl (C=S) group is a known chromophore. Thiones typically exhibit two characteristic absorption bands: a low-intensity n → π* transition at longer wavelengths (in the visible region, often imparting color to the compound) and a high-intensity π → π* transition at shorter wavelengths (in the UV region). researchgate.net For this compound, the presence of two thiocarbonyl groups in a cyclic system would likely lead to complex electronic transitions, and the exact absorption maxima would need to be determined experimentally.

Table 4: Predicted Electronic Absorption Data for this compound

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

| n → π | 400 - 500 | Low |

| π → π | 250 - 350 | High |

While data is available for the closely related oxygen analogue, Pyrrolidine-2,5-dione (succinimide), this information is not applicable to the sulfur-containing counterpart, this compound. The substitution of oxygen with sulfur atoms significantly alters the electronic properties, size, and bonding characteristics of the molecule, meaning its structural parameters cannot be inferred from the dione (B5365651) derivative.

Therefore, without access to the necessary experimental crystallographic data for this compound, it is not possible to provide a scientifically accurate and detailed analysis for the following sections as requested:

Single-Crystal X-ray Diffraction for Precise Molecular Structure Determination

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Further research and publication of the crystal structure of this compound in a peer-reviewed scientific journal would be required before a comprehensive and accurate article on its solid-state structure can be written.

Computational and Theoretical Chemistry of Pyrrolidine 2,5 Dithione

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Pyrrolidine-2,5-dithione, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would serve as the starting point for a detailed electronic structure analysis.

These calculations would provide crucial information about the molecule's molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key indicators of chemical reactivity. For instance, the HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.

Furthermore, quantum chemical calculations can precisely determine various electronic properties such as the dipole moment, polarizability, and electron density distribution. The charge distribution, often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This is particularly important for understanding the polarity of the C=S bonds compared to the C=O bonds in succinimide (B58015) and the acidity of the N-H proton.

Table 1: Illustrative Electronic Properties of this compound from a Hypothetical Quantum Chemical Calculation. (Note: This data is hypothetical and serves as an example of what would be calculated.)

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (reactivity with electrophiles). |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (reactivity with nucleophiles). |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and electronic transition energy. |

| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule. |

| Partial Charge on S | -0.25 e | Shows the negative charge localization on the sulfur atoms. |

| Partial Charge on N | -0.40 e | Indicates the charge on the nitrogen atom, affecting N-H acidity. |

Density Functional Theory (DFT) for Geometry Optimization and Energetic Analyses

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, using functionals such as B3LYP or ωB97X-D combined with a suitable basis set (e.g., 6-311+G(d,p)), would be the primary tool for geometry optimization and energetic analyses.

A geometry optimization calculation seeks the lowest energy arrangement of atoms on the potential energy surface, providing a precise three-dimensional structure. This would yield key structural parameters like bond lengths, bond angles, and dihedral angles. Comparing the calculated C=S bond length to typical values would offer insight into its double-bond character. The planarity of the pyrrolidine (B122466) ring is another critical aspect that would be determined. While the parent pyrrolidine-2,5-dione is nearly planar, the larger van der Waals radius of sulfur might introduce puckering in the dithione ring. researchgate.netnih.gov

Energetic analyses via DFT are used to determine the molecule's stability. By calculating the standard enthalpy of formation and Gibbs free energy, the thermodynamic stability of this compound could be compared to its dione (B5365651) analog or other isomers. Frequency calculations performed after geometry optimization confirm that the structure is a true minimum (no imaginary frequencies) and provide zero-point vibrational energy (ZPVE) corrections for more accurate energetic comparisons.

Table 2: Hypothetical Optimized Geometric Parameters for this compound using DFT. (Note: This data is for illustrative purposes.)

| Parameter | Bond/Angle | Hypothetical Value | Comparison/Significance |

| Bond Length | C=S | 1.65 Å | Longer than a C=O bond (~1.22 Å), indicating a weaker double bond. |

| Bond Length | C-N | 1.39 Å | Suggests partial double bond character due to amide resonance. |

| Bond Length | C-C | 1.53 Å | Typical single bond length. |

| Bond Angle | C-N-C | 115° | Reflects the geometry within the five-membered ring. |

| Dihedral Angle | C-C-C-C | 5.2° | A non-zero value would indicate a puckered, non-planar ring structure. |

Theoretical Investigation of Tautomeric Equilibria and Interconversion Barriers

Like its dione counterpart, this compound can theoretically exist in different tautomeric forms. The primary form is the dithione (or dithiolactam). However, proton transfer from the nitrogen or the α-carbon atoms can lead to enethiol or di-enethiol tautomers. A comprehensive theoretical study would investigate the relative stabilities of these potential tautomers.

Computational methods, particularly DFT and higher-level ab initio calculations, are excellently suited for this task. The geometry of each plausible tautomer would be optimized, and their relative energies (enthalpies and Gibbs free energies) calculated. Solvent effects, which can significantly influence tautomeric equilibria, would be modeled using implicit continuum models (like PCM or SMD) or explicit solvent molecules. nih.gov The relative populations of the tautomers at equilibrium can be predicted from their calculated free energies using the Boltzmann distribution.

Furthermore, the energy barriers for the interconversion between these tautomers would be calculated by locating the transition state (TS) structure for each proton transfer step. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. The height of this energy barrier (the activation energy) determines the rate of tautomerization. nih.gov

Table 3: Example of a Theoretical Study on Tautomeric Equilibria for this compound. (Note: Data is hypothetical.)

| Tautomer | Structure | Relative Gibbs Free Energy (kcal/mol) | Predicted Equilibrium Population (298 K) | Interconversion Barrier (kcal/mol) |

| Dithione | (Primary Form) | 0.0 | >99.9% | N/A |

| Enethiol-thione | (N-H to S-H proton shift) | +12.5 | <0.1% | 35.2 |

| Di-enethiol | (Two S-H groups) | +25.0 | <0.1% | N/A |

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often inaccessible through experiments alone. For this compound, theoretical methods can be used to map out the potential energy surfaces for various reactions, such as N-alkylation, nucleophilic attack at the thiocarbonyl carbons, or reactions involving the α-protons.

The process involves identifying the reactants, products, and any intermediates along a proposed reaction pathway. The geometries of each of these species are optimized to find their minimum energy structures. Crucially, the transition state (TS) structures connecting these minima are located. TS searching algorithms are used to find the saddle point on the potential energy surface that corresponds to the highest energy point along the reaction coordinate.

Prediction and Refinement of Spectroscopic Parameters

Computational quantum chemistry can predict various spectroscopic properties with a high degree of accuracy, aiding in the identification and characterization of molecules. For this compound, these predictive capabilities would be invaluable.

Infrared (IR) Spectroscopy: By performing frequency calculations (typically using DFT), the vibrational modes of the molecule can be determined. This yields a theoretical IR spectrum, showing the frequencies and intensities of each vibrational band. Key vibrational modes for this compound would include the N-H stretch, C-H stretches, and particularly the C=S thiocarbonyl stretching frequencies. The position of the C=S stretch would be a key spectroscopic marker to distinguish it from its C=O analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H, ¹³C, ¹⁵N) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra, helping to assign peaks and confirm the molecular structure.

UV-Vis Spectroscopy: Electronic excitations can be studied using Time-Dependent DFT (TD-DFT). These calculations predict the energies of electronic transitions (e.g., n→π* or π→π), which correspond to the absorption wavelengths in a UV-Vis spectrum. The transitions involving the sulfur lone pairs and the thiocarbonyl π orbitals would be of particular interest.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound. (Note: This data is illustrative and not from experimental or published calculations.)

| Spectroscopic Technique | Parameter | Predicted Value | Assignment/Note |

| IR Spectroscopy | Vibrational Frequency | ~3350 cm⁻¹ | N-H stretch |

| IR Spectroscopy | Vibrational Frequency | ~1150 cm⁻¹ | C=S stretch (symmetric) |

| ¹³C NMR Spectroscopy | Chemical Shift | ~205 ppm | Thiocarbonyl carbon (C=S) |

| ¹H NMR Spectroscopy | Chemical Shift | ~8.5 ppm | N-H proton |

| UV-Vis Spectroscopy | Absorption Maximum (λmax) | ~350 nm | n→π* transition of the C=S group |

Advanced Computational Models for Non-Covalent Interactions within this compound Systems

Non-covalent interactions are crucial for understanding the condensed-phase behavior of molecules, including their crystal packing, solvation, and interactions with biological targets. For this compound, the most significant non-covalent interaction is likely to be hydrogen bonding involving the N-H group as a donor and the thiocarbonyl sulfur atom as an acceptor (N-H···S).

Advanced computational models are required to accurately describe these weak interactions. While standard DFT functionals can struggle, dispersion-corrected DFT (e.g., using Grimme's D3 or D4 corrections) provides a much-improved description of van der Waals forces. mdpi.com

To gain deeper insight, methods like Symmetry-Adapted Perturbation Theory (SAPT) can be employed. SAPT decomposes the total interaction energy between two molecules (e.g., a this compound dimer) into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. This analysis would reveal the fundamental nature of the intermolecular forces, for example, quantifying the relative importance of the hydrogen bond versus dispersion forces in holding the dimer together. Such detailed understanding is critical for crystal engineering and materials science applications. mdpi.com

Coordination Chemistry and Ligand Properties of Pyrrolidine 2,5 Dithione

Design and Synthesis of Pyrrolidine-2,5-dithione-Based Ligands

The synthesis of this compound-based ligands is a critical first step in exploring their coordination chemistry. While specific methods for the synthesis of this compound for use as a ligand are not widely reported, general synthetic routes for related compounds can be adapted. The thionation of the corresponding dione (B5365651), pyrrolidine-2,5-dione (succinimide), using reagents like Lawesson's reagent or phosphorus pentasulfide, is a common method for preparing dithiones. hud.ac.uk

Furthermore, derivatives of pyrrolidine-2,5-dione have been synthesized to create more complex ligands. For instance, N-substituted pyrrolidine-2,5-dione derivatives have been prepared through Michael addition reactions. nih.gov A similar approach could be employed for this compound to introduce various functional groups, thereby tuning the electronic and steric properties of the resulting ligands. For example, the synthesis of 1-(2-aminoethyl)pyrrolidine-2,5-dione (B1524253) has been achieved, which can then be used to form Schiff base ligands. researchgate.net Adapting this for the dithio analog would yield versatile multidentate ligands.

The synthesis of related spiro-dithiohydantoins, which also feature a dithio-heterocyclic core, has been described, and these compounds have been used to form Pt(II) complexes. researchgate.net This suggests that the synthesis of this compound-based ligands is feasible and can lead to a variety of structures suitable for coordination with different metal centers.

Metal Complexation Studies and Coordination Modes

The coordination of this compound to metal centers is expected to primarily occur through the sulfur atoms of the two thione groups. These sulfur atoms act as Lewis bases, donating electron pairs to the metal ion, which acts as a Lewis acid. utexas.edu The geometry of the resulting complex will depend on the coordination number of the metal ion and the steric and electronic properties of the ligand. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. libretexts.org

Based on studies of analogous dithio ligands, such as dithiocarbamates and dithiolenes, several coordination modes can be predicted for this compound. mdpi.comnih.gov It could act as a bidentate chelating ligand, forming a stable five-membered ring with the metal center through its two sulfur atoms. Alternatively, it could act as a monodentate ligand, coordinating through only one of its sulfur atoms, or as a bridging ligand, connecting two metal centers.

The study of metal complexes with related 1,2-dithione ligands has shown that the ligand's donor/acceptor properties can be influenced by the metal's oxidation state and the other ligands present in the coordination sphere. iaea.org This suggests that this compound could exhibit versatile electronic behavior in its metal complexes.

Characterization of Transition Metal Complexes Incorporating this compound

The characterization of transition metal complexes of this compound would rely on a combination of spectroscopic and analytical techniques. While specific data for this compound complexes is scarce, the methods used for analogous compounds provide a clear roadmap.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The C=S stretching frequency in the free ligand would be expected to shift upon coordination to a metal ion. A decrease in the C=S stretching frequency is indicative of the sulfur atom's involvement in bonding with the metal. For comparison, in metal complexes of N-substituted pyrrolidine-2,5-dione, changes in the C=O stretching frequency are used to infer coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide information about the structure of the ligand and any changes that occur upon complexation. Shifts in the resonances of the protons and carbons near the thione groups would indicate coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal ion and charge transfer bands between the metal and the ligand. These spectra are crucial for determining the geometry of the coordination sphere. For example, the UV-Vis spectra of Schiff base complexes derived from 1-(2-aminoethyl)pyrrolidine-2,5-dione show bands corresponding to π→π* and n→π* transitions. researchgate.net

Table of Expected Spectroscopic Data for a Hypothetical [M(this compound)₂] Complex:

| Spectroscopic Technique | Expected Observation | Interpretation |

| IR Spectroscopy | Shift in ν(C=S) band to lower frequency | Coordination of sulfur to the metal center |

| ¹H NMR Spectroscopy | Shift in the chemical shifts of the CH₂ protons | Change in the electronic environment upon complexation |

| ¹³C NMR Spectroscopy | Shift in the chemical shift of the C=S carbon | Confirmation of sulfur coordination |

| UV-Visible Spectroscopy | Appearance of new absorption bands | d-d electronic transitions and/or ligand-to-metal charge transfer |

Theoretical Investigations of Metal-Ligand Bonding and Stability

For instance, DFT calculations have been employed to investigate the tautomerism and reaction mechanisms of pyrrolidine-2,3-diones. nih.gov Similar computational approaches could be used to predict the most stable coordination modes of this compound with different metal ions. These calculations can also provide insights into the electronic structure of the complexes, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and spectroscopic properties of the complexes.

Theoretical studies on the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide (B117702) have demonstrated the power of DFT in elucidating reaction mechanisms and thermodynamic stability. scirp.org Applying these methods to the metal complexes of this compound could help in designing new synthetic routes and predicting the stability of the resulting compounds.

Supramolecular Chemistry and Self Assembly of Pyrrolidine 2,5 Dithione Systems

Role of Directed Intermolecular Interactions in Supramolecular Architecture

The arrangement of pyrrolidine-2,5-dithione molecules in the crystalline state is a direct consequence of a hierarchy of non-covalent interactions. The primary driving force for the formation of its supramolecular structures is the hydrogen bond, supplemented by other weaker interactions.

The crystal structure of dithiosuccinimide reveals that the molecules are linked by pairs of N-H···S hydrogen bonds to form centrosymmetric dimers. sci-hub.se In these dimers, the hydrogen atom of the N-H group of one molecule interacts with the sulfur atom of a thiocarbonyl group of an adjacent molecule. This specific and directional interaction is a recurring motif in the crystal structures of thioamides and is crucial in defining the primary supramolecular synthon. The planarity of the this compound molecule further facilitates the formation of these well-defined dimeric structures. sci-hub.se

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference |

| N-H···S | 3.432 | 168 | sci-hub.se |

Table 1: Representative geometric parameters for intermolecular interactions in dithiosuccinimide.

Self-Assembly Processes Involving this compound Units

The directed and reliable nature of the intermolecular interactions involving the this compound unit makes it a valuable building block for the programmed self-assembly of more complex supramolecular structures. The formation of robust hydrogen-bonded dimers, as seen in the crystal structure of the parent compound, is a primary self-assembly process. sci-hub.se

These dimeric units can then further assemble into higher-order structures through weaker, yet significant, intermolecular forces. For instance, the propagation of C-H···S interactions or π-π stacking interactions (if aromatic substituents are present) can lead to the formation of one-dimensional tapes or two-dimensional sheets. The specific nature of the substituents on the pyrrolidine (B122466) ring would play a crucial role in directing these secondary assembly processes.

By analogy with other self-assembling systems based on hydrogen bonding motifs, it is conceivable that derivatives of this compound could be designed to form more intricate architectures such as molecular ladders, grids, or even porous networks. The introduction of additional functional groups capable of forming other types of specific interactions, such as halogen bonding, would provide further control over the self-assembly process. The modularity of the this compound core allows for synthetic modification to tune its self-assembly behavior for the creation of functional materials.

Molecular Recognition and Host-Guest Chemistry Applications

The this compound moiety possesses key features that make it a potential candidate for applications in molecular recognition and host-guest chemistry. The N-H group acts as a strong hydrogen bond donor, while the two thiocarbonyl sulfur atoms can act as hydrogen bond acceptors. This dual functionality allows for the specific recognition of guest molecules that have complementary hydrogen bonding sites.

While specific host-guest complexes involving this compound are not extensively documented, the principles of supramolecular chemistry suggest its potential utility. For instance, the this compound unit could be incorporated into larger macrocyclic hosts designed to bind specific guest molecules within a cavity. The thiocarbonyl groups, with their soft basic character, may also exhibit preferential binding towards certain metal ions or other soft Lewis acids.

Crystal Engineering Principles Applied to this compound Derivatives

Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. researchgate.net The this compound scaffold offers several avenues for the application of crystal engineering principles.

The primary tool for modifying the crystal structure is the introduction of substituents at the nitrogen atom or at the 3- and 4-positions of the pyrrolidine ring. By carefully selecting these substituents, one can introduce new intermolecular interactions or modify the existing ones to steer the crystal packing towards a specific architecture. For example, the introduction of aromatic rings could lead to π-π stacking interactions, while the incorporation of halogen atoms could promote the formation of halogen bonds.

Pyrrolidine 2,5 Dithione As Chemical Building Blocks and Reagents

Utility in the Construction of Complex Organic Molecules

The pyrrolidine-2,5-dithione core serves as a foundational scaffold for the assembly of intricate molecular architectures. Its inherent reactivity allows for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of stereochemically rich structures. The dithiocarbonyl groups, in particular, offer unique reactive handles that are orthogonal to many standard transformations, providing chemists with a powerful tool for multistep syntheses.

One notable application is in the synthesis of alkaloid precursors. For instance, the photochemical reactivity of N-alkenyl substituted this compound has been harnessed to construct the core skeleton of pyrrolizidine (B1209537) alkaloids. This transformation proceeds through a [2+2] photocycloaddition, demonstrating the utility of the dithione in forming strained ring systems that can be further elaborated into complex natural product analogs. The ability to generate multiple stereocenters in a controlled manner underscores the potential of this building block in asymmetric synthesis.

Precursors for Novel Heterocyclic Compounds and Scaffolds

The this compound ring is a fertile precursor for the generation of a wide array of novel heterocyclic compounds and scaffolds. The presence of two reactive sulfur atoms facilitates various ring-transformation and cycloaddition reactions, leading to the formation of diverse and often unique heterocyclic systems.

Research has demonstrated that N-alkenyl substituted this compound undergoes photochemical reactions to yield not only [2+2] cycloaddition products but also products derived from hydrogen atom transfer. beilstein-journals.org This dual reactivity allows for the synthesis of different heterocyclic frameworks from a single precursor. Furthermore, the closely related dithiosuccinimides (the unsaturated analogs) undergo photochemical [2+2] cycloaddition reactions with alkenes to form spirothietanes. beilstein-journals.org

Moreover, cycloaddition reactions involving dithiolethiones and maleimides, which are structurally related to this compound, have been shown to produce pyrrolidine-fused 1,3-dithiolane (B1216140) oligomers. These reactions highlight the potential of the dithiocarbonyl moiety to participate in pericyclic reactions, opening avenues for the synthesis of complex, fused heterocyclic systems.

| Precursor | Reaction Type | Product | Reference |

| N-3-alkenyl this compound | Photochemical [2+2] cycloaddition | Thietane (B1214591) derivative | beilstein-journals.org |

| N-3-alkenyl this compound | Photochemical hydrogen atom transfer | Hydrogen atom transfer product | beilstein-journals.org |

| Dithiosuccinimides | Photochemical [2+2] cycloaddition with alkenes | Spirothietanes | beilstein-journals.org |

Development of Specialized Reagents for Organic Transformations

The reactivity of the sulfur atoms in this compound and its derivatives suggests their potential in the development of specialized reagents for various organic transformations. While reagents based specifically on the saturated this compound are still an emerging area, the well-documented reactivity of analogous dithiomaleimides and dithiosuccinimides provides strong evidence for this potential.

For example, dithiosuccinimides have been utilized as efficient disulfide transfer reagents. acs.org This capability is crucial in the synthesis of molecules containing disulfide bonds, which are important structural motifs in many biologically active compounds. The reaction of dithiols with N-chlorosuccinimide readily yields dithiosuccinimides, which can then be used to introduce the disulfide functionality into other molecules. acs.orgnih.gov This suggests that N-substituted pyrrolidine-2,5-dithiones could be developed as novel sulfur-transfer reagents with tunable reactivity based on the N-substituent.

Furthermore, the reactivity of dithiomaleimides towards thiols has been exploited in bioconjugation chemistry. This reactivity allows for the specific labeling and crosslinking of proteins and other biomolecules. researchgate.net Given the similar dithioamide functionality, it is conceivable that this compound derivatives could be developed into a new class of bioconjugation reagents.

Potential Applications in Advanced Materials Science

The unique chemical properties of this compound and its unsaturated analogs, dithiomaleimides, make them attractive candidates for the development of advanced functional materials. Their ability to participate in polymerization reactions and their inherent photophysical properties are key to these applications.

Dithiomaleimides have been successfully incorporated into polymers to create fluorescent materials. rsc.org These fluorescent polymers can be synthesized by copolymerizing dithiomaleimide-functionalized monomers with other monomers, such as acrylates and methacrylates. rsc.org The resulting polymers exhibit large Stokes shifts and bright emission, making them suitable for applications in sensing and imaging. rsc.org Furthermore, profluorescent copolymers containing dibromomaleimide units can be converted into fluorescent dithiomaleimide-containing polymers upon reaction with thiols, creating an "off-on" fluorescent switch that can be used for chemical sensing. rsc.org

In a direct application of dithiosuccinimides, a new class of biodegradable polymers, polysulfenamides, has been synthesized. nih.gov These polymers are formed through the reaction of secondary diamines with dithiosuccinimides at room temperature. nih.gov The resulting polysulfenamides are stable in organic solvents but readily degrade in aqueous environments, making them promising candidates for applications in drug delivery and as degradable materials. nih.gov The synthesis of pyrrolidine-fused 1,3-dithiolane oligomers, which act as sensitive mercury(II) indicators, further highlights the potential of these sulfur-containing heterocycles in the creation of chemical sensors. researchgate.net

| Monomer/Building Block | Polymer/Material Type | Key Feature/Application | Reference |

| Dithiomaleimide-functionalized methacrylates/acrylates | Fluorescent Copolymers | Large Stokes shift, bright emission | rsc.org |

| Dibromomaleimide-functionalized monomers | Profluorescent Copolymers | Off-to-on fluorescent switching with thiols | rsc.org |

| Dithiosuccinimides and secondary diamines | Polysulfenamides | Biodegradable in aqueous environments | nih.gov |

| Polycyclic dithiolethiones and maleimides | Pyrrolidine-fused 1,3-dithiolane oligomers | Mercury(II) indicators | researchgate.net |

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Pathways

The synthesis of pyrrolidine-2,5-dithione is a foundational challenge that needs to be addressed. Future research will likely focus on the development of efficient and environmentally benign synthetic methodologies. A primary approach could involve the thionation of pyrrolidine-2,5-dione using various thionating agents. Lawesson's reagent, for instance, is a well-known reagent for converting carbonyls to thiocarbonyls, and its application to pyrrolidine-2,5-dione could be a viable starting point.

Another promising avenue lies in the direct cyclization of appropriate precursors. This could involve the reaction of a dithiocarboxylic acid derivative with a suitable amine. The exploration of microwave-assisted organic synthesis (MAOS) and flow chemistry techniques could offer advantages in terms of reaction times, yields, and scalability, while adhering to the principles of green chemistry. The development of catalytic methods, perhaps employing transition metal catalysts, for the synthesis of the this compound ring system would represent a significant breakthrough.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Reagents | Key Advantages | Research Focus |

| Thionation | Lawesson's reagent, Phosphorus pentasulfide | Straightforward conversion of a readily available starting material. | Optimization of reaction conditions to maximize yield and purity. |

| Cyclization | Dithiocarboxylic acid derivatives, Amines | Direct formation of the target ring system. | Design and synthesis of suitable precursors. |

| Catalytic Methods | Transition metal catalysts | Potential for high efficiency and selectivity. | Discovery of effective and robust catalyst systems. |

| Green Chemistry Approaches | Microwave-assisted synthesis, Flow chemistry | Reduced reaction times, improved energy efficiency, and scalability. | Adaptation of existing synthetic routes to these technologies. |

Advanced Spectroscopic and Computational Methodologies for In-Depth Analysis

A thorough understanding of the structural, electronic, and photophysical properties of this compound is crucial for its future application. Advanced spectroscopic techniques will play a pivotal role in this endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and potentially 15N NMR, will be essential for structural elucidation. Infrared (IR) and Raman spectroscopy will provide valuable information about the vibrational modes of the C=S bonds.

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy will be employed to investigate the electronic transitions and photophysical properties, which are expected to differ significantly from the dione (B5365651) analog due to the presence of sulfur. X-ray crystallography will be the definitive method for determining the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Computational chemistry will be an indispensable tool to complement experimental findings. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and electronic absorption and emission spectra. These theoretical studies can provide deep insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its reactivity and potential as an electronic material.

Table 2: Spectroscopic and Computational Techniques for this compound Analysis

| Technique | Information Gained | Key Research Questions |

| NMR Spectroscopy | Molecular structure, connectivity of atoms. | Confirmation of the this compound structure. |

| IR and Raman Spectroscopy | Vibrational modes, presence of C=S bonds. | Characterization of the thiocarbonyl groups. |

| UV-Vis and Fluorescence Spectroscopy | Electronic transitions, photophysical properties. | Investigation of the impact of sulfur on the optical properties. |

| X-ray Crystallography | Solid-state structure, intermolecular interactions. | Determination of the precise molecular geometry and packing. |

| Computational Chemistry (DFT, TD-DFT) | Molecular geometry, electronic structure, spectral prediction. | Understanding the electronic properties and predicting reactivity. |

Emerging Interdisciplinary Applications of this compound Chemistry

The unique properties anticipated for this compound suggest its potential for a wide range of interdisciplinary applications. The presence of the dithione functionality could make it a valuable building block in the synthesis of novel organic materials. For instance, it could be explored as a monomer for the creation of sulfur-containing polymers with interesting optical and electronic properties, potentially finding use in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In the field of medicinal chemistry, the pyrrolidine (B122466) scaffold is a well-established pharmacophore found in numerous bioactive compounds. The introduction of thiocarbonyl groups could lead to new derivatives with unique biological activities. For instance, the compound could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Furthermore, the sulfur atoms in this compound could act as coordination sites for metal ions, suggesting its potential use as a ligand in coordination chemistry. The resulting metal complexes could exhibit interesting catalytic or magnetic properties.

Challenges and Opportunities in this compound Research

The primary challenge in this field is the current lack of established synthetic routes and characterization data for this compound. Overcoming this initial hurdle will be the first major opportunity for researchers. The potential instability of the thiocarbonyl groups and the possibility of side reactions during synthesis will need to be carefully managed.

Another challenge will be to fully understand the structure-property relationships of this new class of compounds. This will require a concerted effort combining synthetic chemistry, advanced spectroscopy, and computational modeling.

Despite these challenges, the opportunities are vast. The exploration of this compound chemistry has the potential to lead to the discovery of new materials with novel properties and applications. The interdisciplinary nature of this research, spanning organic synthesis, materials science, medicinal chemistry, and computational chemistry, offers a rich field for scientific investigation and innovation. The successful synthesis and characterization of this molecule will undoubtedly pave the way for a new and exciting area of heterocyclic chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pyrrolidine-2,5-dione derivatives, and how can their purity be ensured?

- Methodological Answer : Pyrrolidine-2,5-dione derivatives are typically synthesized via cyclization of dicarboxylic acids or via functionalization of pre-existing pyrrolidine frameworks. For example, tosylation of 3,4-dihydroxypyrrolidine-2,5-dione followed by elimination yields maleimide derivatives, with reaction conditions optimized using density functional theory (DFT) calculations . Characterization involves NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry. For novel compounds, X-ray crystallography or comparison with NIST spectral data (e.g., 1-hydroxy derivatives) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Pyrrolidine-2,5-dione derivatives?

- Methodological Answer : Prioritize ¹H/¹³C NMR to confirm ring structure and substituent positions. Use HPLC with UV detection (e.g., 254 nm) to assess purity, ensuring retention times match reference standards. For stereochemical analysis, circular dichroism (CD) or X-ray diffraction is recommended. Cross-validate spectral data with databases like NIST Chemistry WebBook to resolve ambiguities .

Q. How can researchers identify biological targets for Pyrrolidine-2,5-dione derivatives in early-stage drug discovery?

- Methodological Answer : Screen against acetylcholinesterase (AChE), cyclooxygenase-2 (COX-2), or voltage-gated ion channels using enzyme inhibition assays (e.g., Ellman’s method for AChE). Compare IC₅₀ values with reference drugs (e.g., donepezil for AChE inhibition) . For phenotypic screening, employ acute seizure models (MES, scPTZ tests) in rodents to evaluate anticonvulsant activity .

Advanced Research Questions

Q. How should molecular docking studies be designed to predict the binding affinity of Pyrrolidine-2,5-dione derivatives?

- Methodological Answer : Use software like VEGA-ZZ or AutoDock Vina. Select protein targets (e.g., AChE PDB: 4EY7) and prepare ligands via energy minimization (DFT/B3LYP/6-31G*). Validate docking protocols by redocking co-crystallized ligands (RMSD <2.0 Å). Prioritize compounds forming hydrogen bonds with catalytic triads (e.g., Ser200-His440 in AChE) and calculate binding free energies (ΔG ≤-10 kcal/mol) .

Q. What strategies resolve contradictions between in-silico predictions and experimental bioactivity data?

- Methodological Answer : Reassess force field parameters (e.g., solvation effects) in docking studies. Conduct molecular dynamics simulations (>100 ns) to evaluate binding stability. Validate in vitro using isothermal titration calorimetry (ITC) to measure thermodynamic profiles. Cross-reference SAR trends—e.g., 3-nitrophenyl substitutions enhance anti-inflammatory activity via COX-2 hydrophobic interactions .

Q. How can DFT calculations optimize the synthesis of Pyrrolidine-2,5-dione derivatives?

- Methodological Answer : Model reaction pathways (e.g., tosylation-elimination) using Gaussian09 at the B3LYP/6-311++G** level. Calculate activation energies (ΔG‡) to identify rate-limiting steps. Experimentally validate by varying solvents (e.g., DMF vs. THF) and monitoring yields via LC-MS. Adjust electron-withdrawing groups to stabilize transition states .

Q. What statistical frameworks are appropriate for SAR analysis of Pyrrolidine-2,5-dione anticonvulsant activity?

- Methodological Answer : Apply multiple linear regression (MLR) or partial least squares (PLS) to correlate substituent parameters (Hammett σ, logP) with ED₅₀ values. Use cross-validation (k-fold) to avoid overfitting. For non-linear relationships, employ machine learning (Random Forest) with descriptors from Dragon software. Validate models with external test sets (R² >0.7) .